molecular formula C11H9NO2 B14412029 4-(2-Formylphenoxy)but-2-enenitrile CAS No. 83611-33-0

4-(2-Formylphenoxy)but-2-enenitrile

Cat. No.: B14412029
CAS No.: 83611-33-0
M. Wt: 187.19 g/mol
InChI Key: WIGXEQHDWXIUHD-UHFFFAOYSA-N
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Description

4-(2-Formylphenoxy)but-2-enenitrile is an organic compound with the molecular formula C11H9NO2. It features a formyl group attached to a phenoxy group, which is further connected to a but-2-enenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Formylphenoxy)but-2-enenitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-formylphenol with 4-bromobut-2-enenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Formylphenoxy)but-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

4-(2-Formylphenoxy)but-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Formylphenoxy)but-2-enenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Formylphenoxy)but-2-enenitrile is unique due to the presence of both a formyl group and a nitrile group attached to a phenoxy moiety.

Properties

CAS No.

83611-33-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-(2-formylphenoxy)but-2-enenitrile

InChI

InChI=1S/C11H9NO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-6,9H,8H2

InChI Key

WIGXEQHDWXIUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC=CC#N

Origin of Product

United States

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